molecular formula C14H12N4 B3055451 2-Hydrazinyl-4-phenylquinazoline CAS No. 64820-60-6

2-Hydrazinyl-4-phenylquinazoline

Cat. No.: B3055451
CAS No.: 64820-60-6
M. Wt: 236.27 g/mol
InChI Key: AJXCZPNRCFUDOC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of the hydrazinyl group at the second position and the phenyl group at the fourth position of the quinazoline ring imparts unique chemical and biological properties to this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydrazinyl-4-phenylquinazoline are not fully explored. Quinazoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at the active sites of enzymes or proteins, leading to changes in their function .

Cellular Effects

Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinazoline derivatives have been reported to exhibit changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Quinazoline derivatives have been reported to exhibit varying effects at different dosages, including threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Quinazoline derivatives have been reported to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

Quinazoline derivatives may interact with transporters or binding proteins, and may influence their localization or accumulation .

Subcellular Localization

Quinazoline derivatives may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the quinazoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.

    Reduction: The quinazoline ring can be reduced to form the corresponding tetrahydroquinazoline derivative.

    Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups are introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of azo compounds.

    Reduction: Formation of tetrahydroquinazoline derivatives.

    Substitution: Formation of substituted phenylquinazoline derivatives.

Scientific Research Applications

2-Hydrazinyl-4-phenylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various quinazoline derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Comparison with Similar Compounds

    2-Amino-4-phenylquinazoline: Lacks the hydrazinyl group, resulting in different biological activities.

    2-Hydrazinyl-4-methylquinazoline: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and biological properties.

    2-Hydrazinyl-4-chloroquinazoline: The presence of a chloro group alters its electronic properties and reactivity.

Uniqueness: 2-Hydrazinyl-4-phenylquinazoline is unique due to the combination of the hydrazinyl and phenyl groups, which imparts distinct chemical and biological properties. The hydrazinyl group enhances its reactivity towards various chemical transformations, while the phenyl group contributes to its lipophilicity and biological activity.

Properties

IUPAC Name

(4-phenylquinazolin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-18-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXCZPNRCFUDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393008
Record name 2-HYDRAZINYL-4-PHENYLQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64820-60-6
Record name 2-HYDRAZINYL-4-PHENYLQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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